N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that features a quinoline core, a sulfonamide group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic aromatic substitution reaction.
Formation of the Butyramide Moiety: The final step involves the reaction of the intermediate compound with butyric anhydride or butyric acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic applications are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is unique due to the presence of the butyramide moiety, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-3-18(23)20-14-5-8-16(9-6-14)27(25,26)22-15-7-10-17-13(12-15)4-11-19(24)21-17/h5-10,12,22H,2-4,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSBMOFIGOYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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